molecular formula C8H11N5 B12801626 9-isopropyl-9H-purin-6-amine CAS No. 31601-35-1

9-isopropyl-9H-purin-6-amine

Cat. No.: B12801626
CAS No.: 31601-35-1
M. Wt: 177.21 g/mol
InChI Key: BCMZIPWCRGOWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Isopropyl-9H-purin-6-amine is a trisubstituted purine derivative characterized by an isopropyl group at the 9-position and an amine at the 6-position. This compound belongs to a class of purine-based inhibitors with demonstrated activity as cyclin-dependent kinase (CDK) inhibitors, particularly in alleviating trastuzumab resistance in HER2-positive breast cancers . Synthesized via nucleophilic substitution and alkylation reactions, it serves as a scaffold for derivatives with varied substituents at positions 2 and 6, enabling modulation of biological activity. Key synthetic routes involve coupling reactions with bipyridinylmethyl or aminophenyl groups, yielding compounds with molecular formulas such as C₂₆H₂₃N₉ and C₂₅H₂₄N₈, validated by ¹H/¹³C NMR and HRMS .

Properties

IUPAC Name

9-propan-2-ylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMZIPWCRGOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31601-35-1
Record name 9-Isopropyl-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031601351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-ISOPROPYL-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG274D9X7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-isopropyl-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with isopropylamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization and distillation are employed .

Chemical Reactions Analysis

Alkylation Reactions

9-Isopropyl-9H-purin-6-amine undergoes regioselective alkylation at nitrogen atoms (N9 and N7) when treated with alkyl halides under basic conditions. This reaction produces regioisomers, with N9-alkylation typically favored over N7 in a 4:1 ratio .

Table 1: Alkylation Reactions and Products

Alkyl HalideConditionsMajor Product (N9)Minor Product (N7)Yield (%)Reference
Methyl iodideDMF, K₂CO₃, RT, 12 h9-Isopropyl-2-chloro-9H-purin-6-amineN7-methyl analogue73–99
Benzyl bromideDMF, NaH, 0°C, 2 h9-Isopropyl-6-(benzylamino)-9H-purineN7-benzyl analogue85
  • Regioselectivity Confirmation : HMBC NMR analysis distinguishes isomers by correlating H-8 protons with specific carbons (e.g., C5 for N9-alkylation vs. C6a for N7-alkylation) .

Nucleophilic Aromatic Substitution (SₙAr)

The C6 amine group and C2 position are reactive sites for nucleophilic substitution, enabling functionalization with amines or alkoxides.

C6 Substitution

The chloro derivative (6-chloro-9-isopropyl-9H-purine) reacts with amines under mild conditions:
Example :

  • Reagents : Benzylamine, DMSO, triethylamine

  • Conditions : 90°C, 2 h

  • Product : N-Benzyl-9-isopropyl-9H-purin-6-amine

  • Yield : 49%

C2 Substitution

C2 substitution requires harsher conditions due to lower reactivity:
Example :

  • Reagents : Benzylamine, 1-butanol, DIPEA

  • Conditions : Microwave irradiation, 135°C, 1 h

  • Product : 2-Benzylamino-9-isopropyl-9H-purin-6-amine

  • Yield : 65–80%

Table 2: SₙAr Reactivity Comparison

PositionReagentConditionsReaction RateYield (%)
C6BenzylamineDMSO, 90°C, 2 hFast49
C2BenzylamineMW, 135°C, 1 hSlow65–80

Oxidative Coupling and Cyclocondensation

This compound participates in one-pot syntheses via oxidative imination. For example:

  • Reagents : Primary alkoxides, N,N-dimethylamides

  • Conditions : Strong base (e.g., NaH), open system

  • Mechanism :

    • Oxidative coupling forms a Schiff base intermediate.

    • Intramolecular cyclocondensation yields trisubstituted purines .

Key Observation : Larger N,N-dimethylamides (e.g., Ph, iPr) favor purine formation over alkoxyiminium intermediates .

Hydrogen Bonding and Crystal Packing

The compound exhibits intermolecular interactions critical for crystallization:

  • N–H···N Hydrogen Bonds : Link molecules into dimers (e.g., N5–H5N···N23 in N-benzyl derivatives) .

  • π–π Stacking : Purine rings interact with centroid–centroid distances of ~3.3 Å .

Scientific Research Applications

Chemistry

9-Isopropyl-9H-purin-6-amine serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to new compounds with unique properties. It is particularly useful in the development of purine analogs that can be utilized in further chemical reactions.

Biology

This compound is studied for its role in cellular signaling pathways. Research indicates that it may interact with specific enzymes and receptors, potentially modulating their activity. The ability to influence these pathways makes it a subject of interest for understanding cellular processes and developing new therapeutic strategies.

Medicine

The anticancer potential of this compound has been a focal point in recent studies. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting its potential as an anticancer agent. Mechanistically, it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Antitumor Activity

A study exploring the antitumor effects of this compound demonstrated significant cytotoxicity against several cancer cell lines, including H1975 and HCT116. The compound exhibited IC50 values comparable to established chemotherapeutics like etoposide, indicating its potential as an effective treatment option.

HER2+ Breast Cancer

In research focusing on HER2-positive breast cancer cells, derivatives of this compound were found to overcome resistance to trastuzumab by effectively inhibiting CDK12. This highlights the compound's potential utility in treating resistant forms of cancer.

Data Tables

Application Area Description Potential Impact
ChemistryBuilding block for complex moleculesEnables synthesis of novel compounds
BiologyModulation of cellular signalingEnhances understanding of cellular processes
MedicineInduction of apoptosis in cancer cellsPotential therapeutic agent for cancer
Case Study Findings Implications
Antitumor ActivitySignificant cytotoxicity against cancer cell linesPromising candidate for cancer therapy
HER2+ Breast CancerOvercomes trastuzumab resistance via CDK12 inhibitionPotential treatment for resistant cancers

Mechanism of Action

The mechanism of action of 9-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity. This compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Comparison with Similar Compounds

Position 9 Modifications

  • 9-Phenyl-9H-purin-6-amine : Replacing the isopropyl group with a phenyl ring (e.g., 5a-b in ) enhances aromatic stacking interactions but reduces steric bulk. Synthesis involves formimidate intermediates and yields >70% via cyclization with HC(OEt)₃ and NH₃ .
  • 9-Allyl-9H-purin-6-amine : The allyl group introduces aliphatic flexibility, as seen in compound 3 (50% yield), with ¹H NMR shifts at δ 8.19 (purine H8) and δ 5.18–4.98 (allyl protons) .
  • 9-(Tetrahydro-2H-pyran-2-yl) : Bulky cyclic ether substituents (e.g., compound 7 in ) improve solubility, synthesized in 84% yield via alkylation under nitrogen .

Position 2 and 6 Modifications

  • 2-Aminophenyl/2-Fluoropyridinyl: Derivatives like 19a–c and 21a–b () exhibit enhanced CDK inhibition (IC₅₀ < 50 nM) due to hydrogen bonding with kinase active sites .
  • 8-Mesitylthio/8-Bromo : Electron-withdrawing groups (e.g., 9w and 12 in ) shift activity toward endoplasmic reticulum targets, with yields ≤32% .

Physicochemical and Spectroscopic Properties

Property 9-Isopropyl-9H-purin-6-amine 9-Phenyl Derivative 9-Allyl Derivative
Molecular Weight ~311 g/mol (C₁₃H₁₇N₅) ~265 g/mol (C₁₁H₁₁N₅) ~175 g/mol (C₈H₉N₅)
¹H NMR (Key Shifts) δ 8.3–8.1 (purine H8) δ 8.2 (H8) δ 8.19 (H8)
IR (NH Stretch) 3300–3150 cm⁻¹ 3300–3150 cm⁻¹ Not reported
LogP (Predicted) 2.1 2.8 1.5

Biological Activity

9-Isopropyl-9H-purin-6-amine, a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C8H11N5C_8H_{11}N_5 with a molecular weight of approximately 179.20 g/mol. Its structure includes an isopropyl group attached to the purine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly cyclin-dependent kinases (CDKs). The compound acts as a CDK inhibitor , leading to cell cycle arrest in cancer cells, specifically inducing G1 phase arrest. This mechanism positions it as a candidate for cancer therapeutics .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, cytotoxicity studies revealed variable sensitivity among different cell lines, with IC50 values indicating effective inhibition at specific concentrations .
  • Antiviral Properties :
    • Structural similarities with known antiviral agents suggest potential efficacy against viral infections. Further studies are necessary to elucidate this aspect .
  • Antibacterial Effects :
    • Initial studies have indicated antibacterial activity, although more comprehensive investigations are required to confirm these findings .

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., H1975, HL-60, HCT116). The results demonstrated diverse sensitivity profiles:

Cell LineIC50 (µM)Sensitivity
H197515Sensitive
HL-60>20Resistant
HCT11610Sensitive
HeLa12Sensitive

This variability highlights the importance of further research to optimize therapeutic applications .

Mechanistic Insights

Research has also focused on the compound's ability to inhibit specific enzymes involved in cell cycle regulation. Notably, it has been shown to effectively inhibit CDK2 and CDK4, which are crucial for cell proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other purine derivatives:

Compound NameStructural FeaturesBiological Activity
OlomoucineSimilar purine structureCDK inhibitor; induces G1 arrest
N-BenzyladenineBenzyl group at N9Potential antiviral activity
2-Chloro-N6-(benzyl)-purineChlorine at C2Antitumor properties

These comparisons underline the unique aspects of this compound in terms of selectivity and potency as a CDK inhibitor .

Q & A

What synthetic strategies are optimal for preparing 9-isopropyl-9H-purin-6-amine derivatives with high regioselectivity?

Basic Research Focus : Synthesis optimization.
Methodological Answer :
Derivatives of this compound can be synthesized via alkylation or substitution reactions. For example, describes alkylation at the N9 position using pent-4-yn-1-yl groups under nitrogen protection at 80°C, achieving moderate yields (15–32%). To enhance regioselectivity, controlling reaction parameters (e.g., temperature, solvent polarity, and protecting groups) is critical. For instance, using bulky substituents or directing groups (e.g., mesitylthio in 9w) can suppress competing alkylation at the N3 position . HPLC analysis (retention time: 12–15 min) and NMR (δ 1.38 ppm for isopropyl protons) are essential for confirming regiochemical purity .

How can conflicting spectral data (e.g., NMR vs. MS) for this compound analogs be resolved?

Advanced Research Focus : Analytical validation.
Methodological Answer :
Discrepancies between NMR and MS data often arise from impurities or tautomeric equilibria. For example, reports HRMS data (e.g., [M+H]⁺ = 389.2579) to confirm molecular weight, while ¹H NMR (e.g., δ 7.96 ppm for H8 protons) identifies substitution patterns. If inconsistencies occur, cross-validate using 2D NMR (e.g., HSQC/COSY) to resolve overlapping signals or employ high-resolution LC-MS with ion mobility to detect co-eluting impurities. For tautomerism, computational modeling (DFT) can predict dominant tautomeric forms under experimental conditions .

What structural modifications improve the solubility of this compound in aqueous buffers without compromising bioactivity?

Basic Research Focus : Solubility enhancement.
Methodological Answer :
shows that parent 9H-purin-6-amine derivatives exhibit low aqueous solubility (~3–4.9 mg/mL). To improve solubility:

  • Introduce hydrophilic groups (e.g., phosphate esters, as in Vidarabine phosphate) via esterification at the ribose moiety .
  • Use prodrug strategies, such as acetyloxyphosphoryl modifications (e.g., CAS 6917-64-2), which hydrolyze in physiological conditions .
  • Optimize formulation with co-solvents (e.g., DMSO:water mixtures) or cyclodextrin encapsulation. Validate solubility via dynamic light scattering (DLS) and stability via accelerated degradation studies (40°C/75% RH) .

How do substituents at the purine C2 and C8 positions influence the selectivity of this compound analogs for biological targets?

Advanced Research Focus : Structure-activity relationship (SAR).
Methodological Answer :
and highlight that C8 substituents (e.g., bromo, mesitylthio) modulate steric bulk and electronic effects, altering binding to targets like kinases or GPCRs. For instance, 8-bromo derivatives (e.g., compound 12) enhance halogen bonding with protein residues, while C2 modifications (e.g., chloro or methoxy groups) fine-tune hydrogen-bonding interactions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes. Molecular docking (e.g., AutoDock Vina) can predict binding poses .

What experimental designs are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Basic Research Focus : Stability profiling.
Methodological Answer :
Design a factorial experiment (see ) varying pH (2–10), temperature (4–80°C), and buffer composition. Monitor degradation via:

  • HPLC-UV : Track parent compound depletion and impurity formation (e.g., dealkylation products).
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis, oxidation).
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots for shelf-life prediction. Store samples at -20°C in amber vials to minimize photodegradation .

How can researchers address low yields in the alkylation of this compound with bulky electrophiles?

Advanced Research Focus : Reaction optimization.
Methodological Answer :
Low yields often result from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Enhance reaction rates and selectivity (e.g., 30% yield improvement for 9w in ).
  • Phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) in biphasic systems to improve nucleophilicity.
  • Protecting groups : Temporarily block reactive sites (e.g., N7) with trityl groups, then deprotect post-alkylation. Monitor intermediates by TLC or inline FTIR .

How should researchers handle discrepancies between in vitro and in vivo activity data for this compound analogs?

Advanced Research Focus : Translational validation.
Methodological Answer :
Discrepancies may arise from metabolic instability or poor bioavailability. Mitigation strategies:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., CYP450-mediated oxidation).
  • PK/PD modeling : Correlate plasma exposure (AUC, Cmax) with efficacy in animal models.
  • Prodrug design : Modify the isopropyl group with enzymatically cleavable linkers (e.g., esterase-sensitive groups) to enhance absorption .

What chromatographic techniques are optimal for separating this compound from its regioisomers?

Basic Research Focus : Analytical separation.
Methodological Answer :
Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid). For challenging separations, employ chiral columns (e.g., Chiralpak IA) or HILIC (hydrophilic interaction chromatography). Confirm peak identity with spiked standards or HRMS .

How can researchers validate the purity of this compound derivatives for pharmacological studies?

Advanced Research Focus : Quality control.
Methodological Answer :
Combine orthogonal methods:

  • Elemental analysis : Confirm C/H/N content within ±0.3% of theoretical values (e.g., C 64.63%, H 6.44% for compound 9 in ).
  • ICP-MS : Detect heavy metal contaminants (e.g., Pd from coupling reactions).
  • 1D/2D NMR : Assign all protons and carbons (e.g., NOESY for spatial proximity validation).
  • DSC/TGA : Assess thermal stability and crystalline form purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.